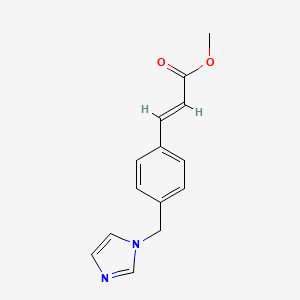

Ozagrel methyl ester

Descripción

BenchChem offers high-quality Ozagrel methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ozagrel methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLRFDGBBQSQMJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ozagrel Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel, a potent and selective thromboxane A2 (TXA2) synthase inhibitor, is a critical therapeutic agent in the management of ischemic cerebrovascular diseases.[1][2] By inhibiting the synthesis of TXA2, Ozagrel effectively suppresses platelet aggregation and vasoconstriction, thereby improving blood flow in affected regions.[1][2] The methyl ester of Ozagrel serves as a key intermediate in the synthesis of various derivatives and prodrugs, making its efficient synthesis a topic of significant interest to the pharmaceutical research and development community. This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway to Ozagrel methyl ester, detailing the key intermediates, reaction mechanisms, and step-by-step experimental protocols.

Strategic Overview of the Synthesis Pathway

The synthesis of Ozagrel methyl ester can be efficiently achieved through a three-step sequence, commencing with the commercially available starting material, p-tolualdehyde. The overall strategy involves the sequential installation of the requisite functional groups: the bromomethyl moiety, the methyl acrylate chain, and finally, the imidazole ring.

Caption: Overall synthetic strategy for Ozagrel methyl ester.

Step 1: Synthesis of 4-(Bromomethyl)benzaldehyde

The initial step in the synthesis is the selective bromination of the benzylic methyl group of p-tolualdehyde. This transformation is a classic example of a free radical halogenation.

Causality Behind Experimental Choices

The use of N-bromosuccinimide (NBS) as the brominating agent is a cornerstone of this step.[3] NBS provides a low, constant concentration of bromine in the reaction mixture, which is crucial for favoring the desired radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[3] The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals that propagate the chain reaction.[3] An inert solvent, typically carbon tetrachloride (CCl4), is used to dissolve the reactants and facilitate the reaction.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolualdehyde in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete consumption of the starting material, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. The filtrate is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as hexane, to yield pure 4-(bromomethyl)benzaldehyde.

| Parameter | Value/Condition | Reference |

| Starting Material | p-Tolualdehyde | [2] |

| Reagents | N-bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | [2][3] |

| Solvent | Carbon Tetrachloride (CCl4) | [2] |

| Temperature | Reflux | [2] |

| Purification | Recrystallization | [2] |

Step 2: Synthesis of Methyl 4-(Bromomethyl)cinnamate

The second stage of the synthesis involves the formation of the α,β-unsaturated ester moiety. This is typically achieved through a Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high stereoselectivity, predominantly yielding the (E)-isomer.[4][5]

Causality Behind Experimental Choices

The HWE reaction utilizes a stabilized phosphonate ylide, generated in situ by the deprotonation of a phosphonate ester, such as trimethyl phosphonoacetate, with a suitable base.[6] The resulting carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 4-(bromomethyl)benzaldehyde.[4] The key advantage of the HWE reaction over the traditional Wittig reaction in this context is the facile removal of the phosphate byproduct, which is water-soluble, simplifying the purification process.[7] The reaction generally provides excellent (E)-selectivity due to the thermodynamic stability of the intermediate leading to the trans-alkene.[7]

Experimental Protocol

-

Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of trimethyl phosphonoacetate in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride, portion-wise to the solution and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate ylide.

-

Reaction with Aldehyde: To the freshly prepared ylide solution, add a solution of 4-(bromomethyl)benzaldehyde in anhydrous THF dropwise at 0 °C.

-

Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC). Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure methyl 4-(bromomethyl)cinnamate.

Caption: Horner-Wadsworth-Emmons reaction for cinnamate formation.

| Parameter | Value/Condition | Reference |

| Starting Material | 4-(Bromomethyl)benzaldehyde | [4] |

| Reagents | Trimethyl phosphonoacetate, Sodium Hydride (NaH) | [6] |

| Solvent | Tetrahydrofuran (THF) | [8] |

| Temperature | 0 °C to Room Temperature | [9] |

| Purification | Column Chromatography | [10] |

Step 3: Synthesis of Ozagrel Methyl Ester

The final step in the synthesis is the nucleophilic substitution of the bromide in methyl 4-(bromomethyl)cinnamate with imidazole.

Causality Behind Experimental Choices

This reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen of imidazole displaces the bromide ion. The reaction is typically carried out in the presence of a mild base, such as potassium carbonate or sodium carbonate, which acts as a proton scavenger, neutralizing the hydrogen bromide that is formed as a byproduct and preventing the protonation of the imidazole, thereby maintaining its nucleophilicity. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is employed to facilitate the dissolution of the reactants and promote the SN2 reaction.

Experimental Protocol

-

Reaction Setup: To a solution of methyl 4-(bromomethyl)cinnamate in N,N-dimethylformamide, add imidazole and potassium carbonate.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude Ozagrel methyl ester can be purified by column chromatography or recrystallization to yield the final product as a white solid.

| Parameter | Value/Condition | Reference |

| Starting Material | Methyl 4-(bromomethyl)cinnamate | [11] |

| Reagents | Imidazole, Potassium Carbonate | [11] |

| Solvent | N,N-Dimethylformamide (DMF) | [11] |

| Temperature | Room Temperature | [11] |

| Purification | Recrystallization/Column Chromatography | [11] |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of Ozagrel methyl ester, a key intermediate in the development of advanced antiplatelet and antithrombotic agents. By understanding the underlying chemical principles and adhering to the optimized experimental protocols, researchers can confidently synthesize this important molecule for further investigation and application in drug discovery and development.

References

- Preparation method of (E)-4-(imidazolyl methyl)

-

Ozagrel, also referred to as (E)-sodium 4-(1-imidazolomethyl) cinnamate, is the first commercially available inhibitor of thromboxane A2 (TXA2) synthase, which is highly selective and potent. It has been demonstrated to possess antiplatelet aggregation and vasodilatory effects. Frontiers in Pharmacology. 2024;15:1362857. Available from: [Link]

-

Ozagrel, also referred to as (E)-sodium 4-(1-imidazolomethyl) cinnamate, is the first commercially available inhibitor of thromboxane A2 (TXA2) synthase, which is highly selective and potent. It has been demonstrated to possess antiplatelet aggregation and vasodilatory effects. PubMed Central (PMC). 2024; Available from: [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. Available from: [Link]

-

Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. 2019. Available from: [Link]

-

A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed. Available from: [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available from: [Link]

- CN102701973A - Catalytic synthesis method of methyl cinnamate - Google Patents.

-

Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation - The Royal Society of Chemistry. Available from: [Link]

-

Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available from: [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. 2011. Available from: [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Comparative Biological Activity of Ozagrel and Ozagrel Methyl Ester

Abstract

Ozagrel is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade responsible for producing the pro-aggregatory and vasoconstrictive agent, TXA2.[1][2] Its clinical applications in treating conditions like ischemic stroke and bronchial asthma are well-documented.[3] This guide explores the rationale and comparative biological activity of Ozagrel versus its methyl ester derivative. Esterification of the parent carboxylic acid, Ozagrel, to Ozagrel methyl ester represents a common prodrug strategy aimed at modulating physicochemical properties to improve pharmacokinetic profiles. Herein, we provide a detailed technical examination of the core mechanistic differences, present validated in vitro methodologies for comparative assessment, and discuss the downstream implications for drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound pairing.

Introduction: The Prodrug Strategy for a TXA2 Synthase Inhibitor

Ozagrel exerts its therapeutic effects by directly binding to and inhibiting TXA2 synthase, thereby reducing TXA2 levels.[4] This leads to decreased platelet aggregation and vasodilation.[5] The molecule's activity is intrinsically linked to its free carboxylic acid moiety, which is crucial for interacting with the enzyme's active site.

The development of Ozagrel methyl ester is a deliberate prodrug approach.[6] Prodrugs are inactive precursors that are metabolized in vivo to the active parent drug.[7] Esterification of a carboxylic acid can significantly increase its lipophilicity, potentially enhancing membrane permeability and oral absorption.[8] The core hypothesis is that Ozagrel methyl ester, while inactive itself, is efficiently hydrolyzed by ubiquitous esterase enzymes in the body (e.g., in the plasma, liver, or intestine) to release the active Ozagrel.[8][9] This guide will dissect and compare the biological activities of the parent drug and its prodrug, providing the scientific rationale and experimental frameworks for their evaluation.

Physicochemical Properties & Prodrug Activation

The primary structural difference between Ozagrel and its methyl ester is the modification of the carboxyl group, which fundamentally alters key physicochemical properties.

Table 1: Comparative Physicochemical Properties

| Property | Ozagrel | Ozagrel Methyl Ester | Rationale for Difference |

| Molecular Weight | ~228.25 g/mol | ~242.28 g/mol | Addition of a methyl group (-CH3). |

| LogP (Predicted) | Lower (More Hydrophilic) | Higher (More Lipophilic) | The ester group is less polar than the carboxylic acid, increasing partitioning into octanol. |

| pKa | ~4-5 (Acidic) | Not Applicable | The ionizable proton of the carboxylic acid is replaced by a methyl group. |

| Aqueous Solubility | pH-dependent | Generally Lower | Loss of the ionizable carboxylate reduces solubility in aqueous media, especially at neutral/basic pH. |

This shift towards higher lipophilicity in the methyl ester is the cornerstone of the prodrug strategy, designed to facilitate passage across biological membranes like the intestinal epithelium.

Metabolic Activation Pathway

The biological activity of Ozagrel methyl ester is entirely dependent on its conversion to Ozagrel. This hydrolysis is catalyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues.[8]

Caption: Enzymatic conversion of Ozagrel methyl ester to active Ozagrel.

Comparative Mechanism of Action

The activity of Ozagrel is rooted in its selective inhibition of TXA2 synthase within the arachidonic acid cascade.

The Arachidonic Acid Cascade

Upon cellular stimulation, phospholipases release arachidonic acid (AA) from the cell membrane. Cyclooxygenase (COX) enzymes then convert AA to Prostaglandin H2 (PGH2). PGH2 is a critical branching point, serving as a substrate for multiple enzymes, including TXA2 synthase (which produces pro-aggregatory TXA2) and Prostacyclin (PGI2) synthase (which produces anti-aggregatory PGI2).

Caption: Ozagrel's site of action in the arachidonic acid pathway.

By selectively inhibiting TXA2 synthase, Ozagrel not only blocks the formation of TXA2 but can also lead to a "shunting" of the PGH2 substrate towards PGI2 production, further enhancing its anti-thrombotic and vasodilatory effects.[1][10]

-

Ozagrel is a direct, potent inhibitor of TXA2 synthase, with reported IC50 values in the low nanomolar range (e.g., 4-11 nM).[1][11][12]

-

Ozagrel methyl ester is expected to be devoid of direct inhibitory activity on TXA2 synthase. Its efficacy in any biological system is contingent upon its conversion rate to Ozagrel.

In Vitro Comparative Assessment Workflow

A multi-step in vitro workflow is essential to validate the prodrug hypothesis and quantify the differential activity.

Caption: Workflow for the in vitro comparison of Ozagrel and its prodrug.

Protocol 1: Prodrug Hydrolysis in Human Plasma

This assay confirms that the methyl ester is converted to the active drug in a biologically relevant matrix.

-

Objective: To determine the rate of conversion of Ozagrel methyl ester to Ozagrel in human plasma.

-

Methodology:

-

Preparation: Prepare a stock solution of Ozagrel methyl ester in a suitable solvent (e.g., DMSO).

-

Incubation: Add a small volume of the stock solution to pre-warmed (37°C) human plasma to achieve a final concentration (e.g., 10 µM).

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.

-

Reaction Quench: Immediately add the aliquot to a tube containing a cold protein precipitation solvent (e.g., acetonitrile) with an internal standard to stop the enzymatic reaction.

-

Analysis: Centrifuge to pellet the precipitated proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both Ozagrel methyl ester and the newly formed Ozagrel.

-

Data Analysis: Plot the concentration of Ozagrel methyl ester versus time and calculate the half-life (t½) of hydrolysis.

-

-

Scientist's Rationale: Using human plasma provides a realistic environment with relevant esterase activity.[8] The LC-MS/MS method offers the sensitivity and specificity required to simultaneously measure both the prodrug and the parent drug.

Protocol 2: Thromboxane A2 Synthase Inhibition Assay

This is a direct target engagement assay to measure enzymatic inhibition.

-

Objective: To determine the IC50 values of Ozagrel and Ozagrel methyl ester against TXA2 synthase.

-

Methodology:

-

Reagents: Use a source of TXA2 synthase (e.g., microsomes from platelets or recombinant human enzyme), the substrate PGH2, and a detection system.[13] The most common detection method is to quantify the stable, inactive breakdown product of TXA2, which is Thromboxane B2 (TXB2), typically via an ELISA or LC-MS/MS.[13][14]

-

Inhibitor Preparation: Prepare serial dilutions of Ozagrel and Ozagrel methyl ester.

-

Enzyme Reaction: In a microplate well, combine the enzyme solution with the test compound (or vehicle control) and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Initiation: Initiate the reaction by adding the PGH2 substrate.

-

Termination: After a fixed time (e.g., 1-2 minutes), stop the reaction (e.g., by adding a stop solution containing a COX inhibitor to prevent further PGH2 metabolism).

-

Detection: Quantify the amount of TXB2 produced in each well using a competitive ELISA kit.[13]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

-

Expected Outcome: Ozagrel should show potent inhibition (low nM IC50), while Ozagrel methyl ester should be inactive or have an IC50 several orders of magnitude higher.

Protocol 3: Platelet Aggregation Assay

This is a key functional assay that measures the downstream physiological effect of TXA2 synthase inhibition.

-

Objective: To measure the ability of Ozagrel and Ozagrel methyl ester to inhibit platelet aggregation.

-

Methodology:

-

Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh human blood collected in citrate anticoagulant.[15]

-

Instrumentation: Use a light transmission aggregometer. Calibrate the instrument using PRP (0% aggregation) and platelet-poor plasma (PPP, 100% aggregation).

-

Assay: a. Pipette PRP into a cuvette with a stir bar and place it in the aggregometer to warm to 37°C. b. Add the test compound (Ozagrel or Ozagrel methyl ester at various concentrations) or vehicle and incubate for a few minutes. c. Add an agonist to induce aggregation. Arachidonic acid (AA) is the ideal agonist for this specific assay because its ability to cause aggregation is dependent on its conversion to TXA2 within the platelet.[16][17]

-

Measurement: Record the change in light transmission for several minutes as the platelets aggregate.

-

Data Analysis: Calculate the percentage of aggregation inhibition for each concentration relative to the vehicle control. Determine the IC50 value as described in the enzymatic assay.

-

-

Scientist's Rationale: Using AA as the agonist makes the assay highly specific for inhibitors of the COX/TXA2 synthase pathway.[15] If an inhibitor is effective, the platelets cannot produce TXA2 from the added AA, and aggregation will be blocked.

Summary of Expected In Vitro Results

Table 2: Predicted Comparative In Vitro Activity

| Assay | Ozagrel | Ozagrel Methyl Ester | Rationale |

| Prodrug Hydrolysis (t½) | N/A | Short (minutes) | Efficiently cleaved by plasma esterases. |

| TXA₂ Synthase IC₅₀ | Potent (~4-11 nM) | Inactive (>10,000 nM) | The free carboxylic acid is required for target binding. |

| Platelet Aggregation IC₅₀ (AA-induced) | Potent (~50 µM)[11] | Inactive | Without pre-incubation in an esterase-rich medium, the prodrug cannot be activated to inhibit the target. |

Note: The IC50 for platelet aggregation is higher than the enzymatic IC50 due to factors like cell permeability, protein binding, and substrate competition in a complex biological system.

Pharmacokinetic and Therapeutic Implications

The ultimate goal of the methyl ester prodrug strategy is to improve the in vivo performance of Ozagrel.

-

Pharmacokinetics (PK): The increased lipophilicity of Ozagrel methyl ester is intended to enhance oral absorption. Following absorption, it would undergo rapid first-pass metabolism in the intestine and liver, as well as hydrolysis in the systemic circulation, to release the active Ozagrel.[18] This could potentially lead to higher overall bioavailability and sustained plasma concentrations of the active drug compared to direct oral administration of Ozagrel, which may have absorption limitations.[18][19]

-

Pharmacodynamics (PD): The in vivo anti-platelet effect following administration of the methyl ester would likely have a slightly delayed onset compared to intravenous Ozagrel, as time is required for hydrolysis. However, it could result in a more prolonged duration of action if the prodrug provides a sustained release of the active moiety.

Conclusion

Ozagrel and Ozagrel methyl ester represent a classic parent drug-prodrug pair. Ozagrel is the biologically active entity, a potent and direct inhibitor of TXA2 synthase. Its methyl ester is an inactive precursor designed to leverage enzymatic hydrolysis for bioactivation. The in vitro evaluation clearly distinguishes their activities: Ozagrel is potent in both enzymatic and functional assays, whereas the methyl ester is inactive until hydrolyzed. The success of the prodrug strategy hinges on the in vivo balance of enhanced absorption and efficient conversion to the active form, a determination that requires thorough pharmacokinetic and pharmacodynamic studies in preclinical models. This guide provides the foundational framework and methodologies for conducting such a comparative evaluation.

References

-

Ogiso, T., Iwaki, M., & Paku, T. (1997). Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations. Journal of Pharmaceutical Sciences, 86(10), 1111-1114.

-

MedchemExpress. (n.d.). Ozagrel (OKY-046). MedchemExpress.com.

-

Grokipedia. (n.d.). Ozagrel. Grokipedia.

-

Patsnap Synapse. (2024). What is Ozagrel Sodium used for?. Patsnap Synapse.

-

BenchChem. (n.d.). An In-depth Technical Guide to the Cellular Pathways Affected by Ozagrel Hydrochloride. BenchChem.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Ozagrel: A Potent Thromboxane A2 Synthesis Inhibitor for Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.

-

Vierlinger, K., et al. (1992). Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors. PubMed.

-

Lee, M. G., Lee, Y. B., & Kim, S. G. (1995). Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits. PubMed.

-

BenchChem. (n.d.). An In-depth Technical Guide to the Thromboxane Synthesis Pathway and its Inhibition by Ro 22-3581. BenchChem.

-

APExBIO. (n.d.). Ozagrel – Thromboxane Synthase Inhibitor. APExBIO.

-

BenchChem. (n.d.). Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Ozagrel. BenchChem.

-

BenchChem. (n.d.). Technical Support Center: Addressing Variability in Platelet Aggregation Assays for Thromboxane. BenchChem.

-

Boncler, M., et al. (2014). Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study. PubMed.

-

National Center for Biotechnology Information. (n.d.). Ozagrel. PubChem Compound Database.

-

Li, Y., et al. (2019). Phase I Trial of Pyragrel, a Novel Thromboxane Synthetase Inhibitor, to Evaluate the Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers. Frontiers in Pharmacology.

-

Fleming, I. N., et al. (2021). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC.

-

ResearchGate. (n.d.). (PDF) Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: A comparative study. ResearchGate.

-

Zhang, H., et al. (2024). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. PubMed Central.

-

Crewe, J. R., et al. (2024). Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study. PubMed.

-

SciRP.org. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SciRP.org.

-

Am Ende, C. W., et al. (2021). Mammalian Esterase Activity: Implications for Peptide Prodrugs. PMC.

-

Nakazawa, M., et al. (1994). [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. PubMed.

-

Nakajima, M., et al. (1990). Ozagrel Hydrochloride Monohydrate, a Thromboxane Synthase Inhibitor, and Its Metabolites as Inhibitors of Hepatic Microsomal Drug Metabolism. PubMed.

-

ResearchGate. (n.d.). Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study. ResearchGate.

-

MedchemExpress. (n.d.). Ozagrel sodium (OKY-046 sodium). MedchemExpress.com.

-

Bailey, K. M., et al. (2018). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC.

-

Rand, M. D., et al. (1987). Inhibition of Thromboxane A2 Synthesis in Human Platelets by Coagulation Factor Xa. Journal of Biological Chemistry.

-

ACS Publications. (n.d.). Ester Bonds in Prodrugs. ACS Chemical Biology.

-

Vibes, J., et al. (1994). Inhibition of thromboxane A2 biosynthesis in vitro by the main components of Crataegus oxyacantha (Hawthorn) flower heads. PubMed.

-

ResearchGate. (n.d.). Ozagrel for acute ischemic stroke: A metaanalysis of data from randomized controlled trials. ResearchGate.

-

MedchemExpress. (n.d.). Ozagrel methyl ester. MedchemExpress.com.

-

Nagai, H., et al. (2013). Ozagrel Hydrochloride, a Selective Thromboxane A₂ Synthase Inhibitor, Alleviates Liver Injury Induced by Acetaminophen Overdose in Mice. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. What is Ozagrel Sodium used for? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 9. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. apexbt.com [apexbt.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Ozagrel Methyl Ester: A Technical Guide to a Selective Thromboxane A2 Synthase Inhibitor

Abstract

This technical guide provides an in-depth exploration of Ozagrel methyl ester, a prodrug of the potent and selective thromboxane A2 (TXA2) synthase inhibitor, Ozagrel. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles of TXA2 inhibition, the pharmacological profile of Ozagrel, and the strategic advantages of its methyl ester derivative. We will delve into its mechanism of action, chemical synthesis, therapeutic applications, and provide detailed protocols for its in vitro and in vivo evaluation. This guide aims to be a comprehensive resource, grounded in scientific literature, to facilitate further research and development in the field of antiplatelet and antithrombotic therapies.

Introduction: The Role of Thromboxane A2 in Health and Disease

Thromboxane A2 (TXA2) is a potent bioactive lipid derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1] It is a key mediator in hemostasis and thrombosis, primarily produced by activated platelets.[2] Upon its synthesis by thromboxane A2 synthase, TXA2 exerts its effects by binding to the thromboxane receptor, a G-protein coupled receptor.[3] This interaction triggers a signaling cascade leading to platelet activation, aggregation, and potent vasoconstriction.[2][4]

While essential for physiological blood clotting, dysregulated TXA2 production is implicated in the pathophysiology of various cardiovascular and respiratory diseases.[2][5] Elevated levels of TXA2 are associated with an increased risk of thrombotic events such as myocardial infarction and ischemic stroke.[6] Furthermore, TXA2 contributes to bronchoconstriction and airway hyperresponsiveness in conditions like asthma.[7] Consequently, the inhibition of TXA2 synthesis represents a compelling therapeutic strategy for the management of these disorders.[8]

Ozagrel Methyl Ester: Chemical Profile and Synthesis

Chemical Properties of Ozagrel

Ozagrel, chemically known as (2E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid, is a selective inhibitor of thromboxane A2 synthase.[9][10]

| Property | Value |

| Molecular Formula | C13H12N2O2 |

| Molecular Weight | 228.25 g/mol |

| Appearance | White crystalline powder |

| CAS Number | 82571-53-7 |

Table 1: Physicochemical Properties of Ozagrel.

Ozagrel methyl ester is the methyl ester prodrug of Ozagrel. The esterification of the carboxylic acid group is a common strategy to enhance the lipophilicity of a drug, potentially improving its absorption and bioavailability.[11] In vivo, the methyl ester is expected to be rapidly hydrolyzed by esterases to release the active parent drug, Ozagrel.

Synthesis of Ozagrel and its Methyl Ester

The synthesis of Ozagrel typically involves a multi-step process. A general synthetic route is outlined below. The synthesis of Ozagrel methyl ester would follow a similar pathway, with the final saponification step being omitted or replaced with an esterification step earlier in the synthesis.

A common synthetic approach involves the reaction of a p-tolualdehyde derivative with an imidazole compound, followed by a condensation reaction to form the acrylic acid side chain.[12] One documented synthesis route starts with the free-radical halogenation of ethyl 4-methylcinnamate, followed by alkylation of imidazole with the resulting bromomethylcinnamate and subsequent saponification to yield Ozagrel.[9] Another approach involves the reaction of Ozagrel with thionyl chloride to form an acyl chloride intermediate, which can then be reacted with methanol to yield the methyl ester.[13]

Caption: Generalized synthetic workflow for Ozagrel methyl ester.

Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

Ozagrel exerts its pharmacological effect through the highly selective inhibition of thromboxane A2 synthase.[14][15] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2.[8] By blocking this key step, Ozagrel effectively reduces the production of TXA2.[4]

A significant consequence of inhibiting TXA2 synthase is the redirection of the PGH2 substrate towards the synthesis of other prostanoids, notably prostacyclin (PGI2), by prostacyclin synthase present in the vascular endothelium.[14][16] PGI2 has opposing effects to TXA2; it is a potent vasodilator and an inhibitor of platelet aggregation.[16] Therefore, Ozagrel's mechanism of action is twofold: it directly decreases the levels of the pro-thrombotic and vasoconstrictive TXA2, and indirectly increases the levels of the anti-thrombotic and vasodilatory PGI2.[8][14] This dual action contributes to its overall therapeutic efficacy.

Caption: Mechanism of action of Ozagrel in the arachidonic acid cascade.

Selectivity Profile

The therapeutic utility of Ozagrel is significantly enhanced by its high selectivity for TXA2 synthase over other enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and prostacyclin synthase.[8] This selectivity minimizes off-target effects and contributes to a favorable safety profile.

| Enzyme | IC50 |

| Thromboxane A2 Synthase | 11 nM |

| Cyclooxygenase (COX) | No significant inhibition |

| Prostacyclin (PGI2) Synthase | No significant inhibition |

| 5-Lipoxygenase | No significant inhibition |

Table 2: In vitro inhibitory potency and selectivity of Ozagrel.[8][14]

Therapeutic Applications

Ozagrel has been investigated and is used clinically in some countries for the treatment of conditions where TXA2-mediated processes are pathological.

Acute Ischemic Stroke

In patients with acute ischemic stroke, platelet activation contributes to the formation and propagation of thrombi, leading to reduced cerebral blood flow and neuronal damage.[3][5] Ozagrel is used to improve neurological outcomes by inhibiting platelet aggregation and promoting vasodilation in the ischemic brain.[6][17] A meta-analysis of randomized controlled trials indicated that Ozagrel is effective in improving neurological impairment in patients with acute ischemic stroke.[3][5] Dosages of 80 mg and 160 mg per day have been shown to be effective.[3][5] However, evidence for its impact on long-term death or disability is limited.[3][5]

Bronchial Asthma

TXA2 is a potent bronchoconstrictor and contributes to airway hyperresponsiveness, a hallmark of asthma.[7] Ozagrel has been shown to be effective in ameliorating asthma symptoms and may reduce the required dose of concomitant steroid therapy.[7] Clinical studies have demonstrated that Ozagrel can significantly increase peak expiratory flow in stable asthmatics.[18]

Experimental Protocols

In Vitro Thromboxane A2 Synthase Inhibition Assay

Objective: To determine the in vitro potency of Ozagrel in inhibiting the enzymatic activity of TXA2 synthase.

Methodology:

-

Preparation of Platelet Microsomes:

-

Isolate platelets from platelet-rich plasma (PRP) by centrifugation.

-

Lyse the platelets and prepare a microsomal fraction, which is rich in TXA2 synthase, via ultracentrifugation.[19]

-

-

Enzyme Reaction:

-

In a reaction tube, combine the platelet microsome preparation with a suitable buffer.

-

Add varying concentrations of Ozagrel methyl ester (or Ozagrel) or vehicle control.

-

Pre-incubate the mixture at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).[19]

-

Incubate at 37°C for a defined period (e.g., 1-2 minutes).[19]

-

-

Quantification of Thromboxane B2 (TXB2):

-

Terminate the reaction.

-

Measure the concentration of TXB2, the stable metabolite of TXA2, using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[19]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXA2 synthase activity for each Ozagrel concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[19]

-

Caption: Workflow for the in vitro TXA2 synthase inhibition assay.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To evaluate the ability of Ozagrel to inhibit platelet aggregation induced by various agonists.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect fresh venous blood into tubes containing an anticoagulant (e.g., sodium citrate).

-

Prepare PRP by centrifuging the blood at a low speed.

-

Prepare PPP by centrifuging the remaining blood at a higher speed. PPP is used to set the 100% aggregation baseline.[19]

-

-

Incubation with Ozagrel:

-

Pre-incubate aliquots of PRP with varying concentrations of Ozagrel methyl ester (or Ozagrel) or a vehicle control at 37°C.[19]

-

-

Induction and Measurement of Aggregation:

-

Place the PRP samples in an aggregometer cuvette with a stir bar at 37°C.

-

Add a platelet agonist, such as arachidonic acid (AA) or adenosine diphosphate (ADP), to induce aggregation.

-

Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[19]

-

-

Data Analysis:

-

The percentage of aggregation is calculated relative to the light transmission of PPP.

-

IC50 values can be determined from dose-response curves.[19]

-

In Vivo Models and Preclinical Data

Photochemically Induced Thrombosis (PIT) Model in Rats

The PIT model is a widely used in vivo model to evaluate antithrombotic agents.

Protocol Outline:

-

Animal Preparation: Anesthetize the rat and expose a cerebral artery.

-

Photosensitizer Injection: Administer a photosensitizing dye, such as Rose Bengal, intravenously.[20]

-

Photoactivation: Irradiate the exposed artery with a specific wavelength of light (e.g., green light) to induce endothelial injury and subsequent thrombus formation.[20]

-

Drug Administration: Administer Ozagrel (e.g., 10 mg/kg, i.v.) at a specified time point relative to the induction of thrombosis.[20]

-

Outcome Assessment: Measure the infarct volume and assess neurological deficits.[20]

In this model, Ozagrel has been shown to significantly reduce infarct volume.[20]

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a common model for focal cerebral ischemia that mimics human stroke.

Protocol Outline:

-

Surgical Procedure: Occlude the middle cerebral artery for a defined period (e.g., 2 hours) using an intraluminal suture.[21]

-

Reperfusion: Remove the suture to allow for reperfusion.

-

Drug Administration: Administer Ozagrel (e.g., 3 mg/kg) at a specific time point.[21]

-

Outcome Assessment: Evaluate the infarction area and volume, as well as neurological deficits, at a later time point (e.g., 24 hours after reperfusion).[21]

Studies using this model have demonstrated that Ozagrel can decrease the area and volume of cortical infarction.[21]

Pharmacokinetics and Metabolism

The pharmacokinetics of Ozagrel have been studied in various animal models. After oral administration, Ozagrel is metabolized, with metabolites appearing in the plasma.[9] The methyl ester prodrug is designed to improve the pharmacokinetic profile, potentially leading to enhanced absorption and bioavailability. In vivo, the methyl ester is expected to be rapidly converted to the active Ozagrel by esterases.

Conclusion

Ozagrel methyl ester, as a prodrug of the selective thromboxane A2 synthase inhibitor Ozagrel, represents a promising therapeutic agent for a range of cardiovascular and respiratory diseases. Its dual mechanism of action, involving both the reduction of TXA2 and the elevation of PGI2, provides a comprehensive approach to inhibiting platelet aggregation and promoting vasodilation. The detailed experimental protocols and in vivo model descriptions provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of Ozagrel and its derivatives. Continued research is warranted to fully elucidate the clinical benefits of Ozagrel methyl ester and to optimize its application in various disease contexts.

References

- Zhang J, Yang J, Chang X, Zhang C, Zhou H, Liu M. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials. Neurol Res. 2013;35(8):853-60.

- Yang J, Zhang J, Chang X, Zhang C, Zhou H, Liu M. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials. J Neurol Sci. 2013;333(Suppl 1):e373.

- Nakazawa M, Tanouchi T, Kawamura M, et al. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase]. Yakugaku Zasshi. 1994;114(12):911-33.

- Mori E, Yoneda Y, Tabuchi M, et al. The effect of ozagrel sodium on photochemical thrombosis in rat: therapeutic window and combined therapy with heparin sodium. Life Sci. 2002;71(23):2739-47.

- Umemura K, Asai F, Nakashima M. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger. Arzneimittelforschung. 1997;47(6):704-7.

-

Ozagrel. Grokipedia. Available at: [Link]

- Kim BJ, Lee SW, Yoon BW, et al. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin: Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window. J Korean Neurosurg Soc. 2010;48(5):391-5.

- Lee MG, Lee YH, Lee HS. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations. Biopharm Drug Dispos. 1993;14(6):529-40.

- Umemura K, Uematsu T, Nakashima M. Effect of Ozagrel on Locomotor and Motor Coordination after Transient Cerebral Ischemia in Experimental Animal Models. Pharmacology. 1999;59(5):253-60.

- Machida K, Takagi K, Horiba M. [Thromboxane A2 synthetase inhibitor in asthma therapy]. Nihon Rinsho. 1996;54(11):3034-9.

- Fujimura M, Myou S, Kamio Y, et al.

-

Ozagrel. PubChem. Available at: [Link]

-

What is the mechanism of Ozagrel Trometamol? Patsnap Synapse. Available at: [Link]

- Zhang J, Yang J, Chang X, et al. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Front Pharmacol. 2024;15:1357059.

- Imamoto T, Ohta M, Mita S, et al. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury. Arch Int Pharmacodyn Ther. 1992;318:101-14.

- Preparation method of ozagrel and intermediate thereof. Google Patents.

-

Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction. PubMed. Available at: [Link]

-

Efficacy and Safety of Therapies for Acute Ischemic Stroke in China: A Network Meta-Analysis of 13289 Patients from 145 Randomized Controlled Trials. PMC. Available at: [Link]

-

Design, synthesis, and evaluation of the novel ozagrel-paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. ResearchGate. Available at: [Link]

- Matsuno H, Uematsu T, Nagashima S, Nakashima M. Photochemically induced thrombosis model in rat femoral artery and evaluation of effects of heparin and tissue-type plasminogen activator with use of this model. J Pharmacol Methods. 1991;25(4):303-17.

-

Evolutional Characterization of Photochemically Induced Stroke in Rats: a Multimodality Imaging and Molecular Biological Study. NIH. Available at: [Link]

-

Protocol for middle cerebral artery occlusion by an intraluminal suture method. PMC. Available at: [Link]

-

A prospective study on the safety and efficacy of stent placement in the treatment of chronic middle cerebral artery occlusion with limb dysfunction. ClinicalTrials.gov. Available at: [Link]

- Preparation method of ozagrel. Google Patents.

-

Effect of a thromboxane synthetase inhibitor, ozagrel hydrochloride, on peak expiratory flow in stable asthmatics treated with beclomethasone diproprionate. J-Stage. Available at: [Link]

-

New thrombosis model with photochemical reaction for evaluating antithrombotic and thrombolytic drugs. ResearchGate. Available at: [Link]

-

Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

-

[Pharmacokinetic comparison of two ozagrel polymorph forms in SD rats]. PubMed. Available at: [Link]

-

Effect of Prasugrel in Patients With Asthma: Results of PRINA, a Randomized, Double-Blind, Placebo-Controlled, Cross-Over Study. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Thromboxane A2 synthetase inhibitor in asthma therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Ozagrel for Patients With Noncardioembolic Ischemic Stroke: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. The effect of ozagrel sodium on photochemical thrombosis in rat: therapeutic window and combined therapy with heparin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Ozagrel: A Technical Guide to a Thromboxane A2 Synthase Inhibitor and Its Progeny

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel, a selective thromboxane A2 (TXA2) synthase inhibitor, emerged as a pioneering therapeutic agent, carving a niche in the management of ischemic and inflammatory conditions. This in-depth technical guide navigates the discovery and historical development of Ozagrel, elucidates its core mechanism of action, and explores the landscape of its derivatives. By synthesizing technical data with field-proven insights, this document provides a comprehensive resource for researchers and drug development professionals. We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references. Through detailed diagrams, structured data tables, and step-by-step methodologies, this guide aims to be an indispensable tool for understanding and advancing the therapeutic potential of Ozagrel and its next-generation counterparts.

A Historical Perspective: The Dawn of a New Therapeutic Class

The journey of Ozagrel begins in the broader context of understanding the arachidonic acid cascade and the pivotal role of its metabolites in pathophysiology. Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, was identified as a key player in thrombosis and inflammatory diseases. This recognition spurred the quest for selective inhibitors of TXA2 synthase, the enzyme responsible for its production.

In 1992, Japan witnessed the introduction of Ozagrel, the first commercially available drug in this class, for the treatment of bronchial asthma and acute ischemic stroke.[1] This milestone was the culmination of extensive research by Kissei Pharmaceutical Co., Ltd.[1] Their work on 1-substituted imidazoles and β-substituted pyridines revealed potent inhibitory activity against TXA2 synthase.[1] Through meticulous structure-activity relationship (SAR) studies, (E)-4-(1-imidazolylmethyl)cinnamic acid, later named Ozagrel (and also known as OKY-046), was identified as the most promising candidate.[1] It exhibited high potency with an IC50 of 1.1 x 10⁻⁸ M and remarkable selectivity, not affecting other enzymes in the arachidonic acid cascade like cyclooxygenase or prostacyclin synthase.[1]

Initially developed by Maruishi Pharmaceutical Co., Ltd. and Kissei Pharmaceutical Co., Ltd., Ozagrel sodium received its first approval in Japan on January 19, 1988, for subarachnoid hemorrhage.[2] Its applications later expanded to include cerebrovascular disorders and thrombosis of cerebral veins.[2] While its use has been widespread in East Asia, its adoption in other parts of the world has been more limited.[1]

The Core Mechanism: A Dual-Pronged Attack on Pathophysiology

Ozagrel's therapeutic efficacy is rooted in its highly selective inhibition of thromboxane A2 synthase.[3][4] This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to TXA2.[5] By blocking this critical step, Ozagrel orchestrates a favorable shift in the balance of pro-thrombotic and anti-thrombotic mediators.

The primary consequences of TXA2 synthase inhibition are:

-

Reduction of Thromboxane A2: This leads to a decrease in platelet aggregation, vasoconstriction, and bronchoconstriction, mitigating the pathological effects in conditions like ischemic stroke and asthma.[1]

-

Redirection of Prostaglandin H2 Metabolism: The inhibition of TXA2 synthase leads to an accumulation of PGH2. This substrate is then preferentially shunted towards the prostacyclin synthase pathway, resulting in an increased production of prostacyclin (PGI2).[1][5] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, effectively counteracting the effects of any residual TXA2.[1][5]

This dual mechanism of reducing a potent pro-thrombotic agent while simultaneously increasing an anti-thrombotic one forms the cornerstone of Ozagrel's pharmacological action.

Signaling Pathway of Ozagrel's Action

Caption: Ozagrel inhibits Thromboxane A2 synthase, shifting PGH2 metabolism towards Prostacyclin production.

The Progeny: Ozagrel Derivatives and Their Enhanced Potential

The success of Ozagrel spurred further research to develop derivatives with improved physicochemical properties, enhanced efficacy, and better bioavailability. These efforts have primarily focused on creating new salts and codrugs.

Salt Formulations: Enhancing Stability and Solubility

A significant challenge with Ozagrel is its poor water solubility.[4] To address this, various salt forms have been developed.

-

Ozagrel Sodium: The most common form used clinically, particularly for intravenous administration.[2][4] However, aqueous solutions of Ozagrel sodium can be unstable, leading to the formation of insoluble foreign matter over time.[4]

-

Ozagrel Tromethamine: This salt demonstrates good water solubility and enhanced long-term stability compared to the sodium salt.[6] The tromethamine moiety, with its three hydroxyl groups, significantly improves the solubility profile.[4]

-

Ozagrel Lysine and Ornithine: These amino acid salts have also been developed to improve solubility and are intended for intravenous use in treating conditions like acute thrombotic cerebral infarction.[4]

Codrugs: A Strategy for Synergy and Improved Bioavailability

A promising avenue in the evolution of Ozagrel is the development of codrugs, where Ozagrel is chemically linked to another pharmacologically active agent.[3] This approach aims to achieve synergistic effects and overcome limitations such as poor oral bioavailability.[3]

A notable example is the development of codrugs combining Ozagrel with Paeonol , a bioactive compound with antiplatelet, anti-inflammatory, and neuroprotective properties.[3][4]

Structure-Activity Relationship (SAR) Insights:

Initial attempts at creating an Ozagrel-Paeonol codrug (POC) resulted in an unstable compound.[3] Subsequent research focused on synthesizing a series of novel codrugs (PNC1-5) with modifications to improve stability and activity.[3]

-

Chlorination of Ozagrel: To enhance reactivity, the carboxylic acid group of Ozagrel was first converted to an acyl chloride.[3]

-

Introduction of a Piperazine Ring: The N-methylpiperazine ring is known to play a role in inhibiting platelet aggregation and was incorporated into some derivatives (PNC2-PNC4).[3]

-

Varying Carbon Chain Lengths: Different lengths of the linker between the Ozagrel and Paeonol moieties were explored to optimize activity.[3]

Comparative Efficacy of Ozagrel and its Paeonol Codrugs

The following table summarizes the in vitro antiplatelet aggregation activity of Ozagrel and its paeonol codrug derivatives.

| Compound | IC50 (μM) vs. ADP-induced Aggregation | IC50 (μM) vs. AA-induced Aggregation |

| Ozagrel | >1000 | 52.46 ± 3.29 |

| PNC1 | 710 ± 43.71 | 135.4 ± 10.86 |

| PNC2 | >1000 | 462 ± 28.73 |

| PNC3 | 485 ± 31.07 | 74.7 ± 4.86 |

| PNC4 | >1000 | 692.4 ± 45.73 |

| PNC5 | >1000 | 233.8 ± 16.55 |

| POC | 842 ± 53.29 | 349.2 ± 15.97 |

| Data sourced from Zuo et al., 2024[3] |

These results indicate that while Ozagrel is a potent inhibitor of arachidonic acid (AA)-induced platelet aggregation, some of the paeonol codrugs, particularly PNC3, show improved activity against ADP-induced aggregation.[3] Furthermore, pharmacokinetic studies revealed that PNC3 has good bioavailability and the potential for oral formulation.[3]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and development, this section provides detailed methodologies for key experiments related to Ozagrel and its derivatives.

Synthesis of an Ozagrel-Paeonol Codrug (Illustrative Example)

This protocol is based on the synthesis of paeonol-ozagrel conjugates.[3]

Step 1: Chlorination of Ozagrel

-

Dissolve Ozagrel in anhydrous N,N-dimethylformamide (DMF).

-

Add thionyl chloride dropwise to the solution at room temperature with continuous stirring until the Ozagrel is completely dissolved.

-

Reflux the reaction mixture at 80°C for 5 hours in an oil bath, monitoring the reaction by thin-layer chromatography (TLC).

-

Concentrate the resulting solution using a rotary evaporator under reduced pressure.

-

Purify the residue via silica gel column chromatography to yield the ozagrel acyl chloride intermediate.

Step 2: Conjugation with Paeonol Derivative

-

Dissolve the paeonol derivative and the ozagrel acyl chloride intermediate in an appropriate solvent such as dichloromethane (DCM).

-

Add a base, such as triethylamine (TEA), to the mixture.

-

Stir the reaction at room temperature for the appropriate duration (e.g., 3 hours), monitoring by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain the final codrug.

Caption: A generalized workflow for the synthesis of an Ozagrel-Paeonol codrug.

In Vitro Thromboxane B2 (TXB2) ELISA

This protocol provides a general framework for quantifying the inhibition of TXA2 synthase by measuring its stable metabolite, TXB2, using a competitive ELISA kit.

Materials:

-

Human platelet-rich plasma (PRP) or washed platelets

-

Test compounds (Ozagrel and its derivatives)

-

Agonist (e.g., arachidonic acid, thrombin)

-

Commercially available TXB2 ELISA kit (e.g., Abcam ab133022, Elabscience E-EL-M1144)[7][8]

-

Microplate reader

Procedure:

-

Prepare PRP or washed platelets from whole blood.

-

Pre-incubate the platelets with various concentrations of the test compounds or vehicle control for a specified time.

-

Induce platelet activation and TXA2 production by adding an agonist.

-

Stop the reaction after a defined incubation period.

-

Centrifuge the samples to obtain the supernatant.

-

Perform the TXB2 ELISA on the supernatants according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-precoated microplate.

-

Adding an enzyme-conjugated TXB2 and a specific antibody.

-

Incubating to allow for competitive binding.

-

Washing away unbound reagents.

-

Adding a substrate to generate a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the concentration of TXB2 in the samples by comparing their absorbance to the standard curve. The intensity of the color is inversely proportional to the amount of TXB2.

-

Determine the IC50 value for each test compound.

Clinical Evidence and Future Directions

Ozagrel has been the subject of numerous clinical investigations, particularly in the context of acute ischemic stroke and bronchial asthma.

Acute Ischemic Stroke

A meta-analysis of randomized controlled trials concluded that Ozagrel is effective in improving neurological impairment in patients with acute ischemic stroke during the scheduled treatment period.[9][10] The analysis showed a significant improvement in the Modified Edinburgh-Scandinavian Stroke Scale (MESSS) at the end of treatment.[9] However, the evidence for its long-term impact on reducing death or disability is limited, highlighting the need for larger, high-quality clinical trials.[9]

Bronchial Asthma

In patients with stable asthma, the addition of oral Ozagrel to beclomethasone dipropionate inhalation therapy resulted in a significant increase in morning peak expiratory flow (PEF) compared to placebo.[11] This suggests that inhibiting thromboxane synthesis can provide additional benefits in some asthma patients.[11] However, in the context of acute asthma, one study found that the addition of oral Ozagrel to standard treatment did not result in any additional significant benefit.[12]

Future Perspectives

The development of Ozagrel derivatives, particularly codrugs with enhanced bioavailability and synergistic effects, represents a promising frontier. The exploration of these novel compounds in various therapeutic areas, including cardiovascular diseases, neuroinflammatory conditions, and even cancer, is warranted. Further research into the structure-activity relationships of a broader range of Ozagrel analogues will be crucial for designing next-generation TXA2 synthase inhibitors with superior pharmacological profiles.

Conclusion

Ozagrel stands as a testament to the power of targeted enzyme inhibition in drug discovery. Its journey from a novel chemical entity to a clinically utilized therapeutic agent has paved the way for a deeper understanding of the role of thromboxane A2 in disease. The ongoing development of its derivatives continues to build upon this legacy, offering the potential for more effective treatments for a range of debilitating conditions. This technical guide provides a solid foundation for researchers and clinicians to appreciate the history, mechanism, and future potential of this important class of drugs.

References

-

Nakazawa, M., Iizuka, K., Ujiie, A., Hiraku, S., & Ohki, S. (1994). [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. Yakugaku Zasshi, 114(12), 911–933. [Link]

-

Zuo, C., Yan, F., Wang, J., Zhu, Y., Luo, W., Liu, Y., Liang, W., Yu, W., Zhang, J., Peng, D., Ma, X., & Peng, C. (2024). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Frontiers in Pharmacology, 15, 1362857. [Link]

- Ozagrel tromethamine, compound, preparation method and application thereof. (2011).

-

Ozagrel Sodium. Patsnap Synapse. (n.d.). [Link]

-

Zhang, J., Yang, J., Chang, X., Zhang, C., Zhou, H., & Liu, M. (2013). Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials. Neurological Research, 35(4), 346–353. [Link]

-

Ozagrel. Bertin Bioreagent. (n.d.). [Link]

-

Pfueller, S. L., & Firkin, B. G. (1987). Inhibition of thromboxane A2 synthesis in human platelets by coagulation factor Xa. Thrombosis and Haemostasis, 58(4), 1013–1017. [Link]

-

Manley, P. W., Allanson, N. M., Booth, R. F., Buckle, P. E., Kuzniar, E. J., Lad, N., Lai, S. M., Lunt, D. O., & Tuffin, D. P. (1987). Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. Journal of Medicinal Chemistry, 30(9), 1584–1591. [Link]

-

Fujimura, M., Myou, S., Kamio, Y., Kita, T., Hashimoto, T., & Matsuda, T. (2002). Beneficial effect of combination therapy with ozagrel and pranlukast in exercise-induced asthma demonstrated by krypton-81 m ventilation scintigraphy--a case report. Asian Pacific Journal of Allergy and Immunology, 20(3), 183–187. [Link]

-

Tokunaga, K., Koga, M., & Kario, K. (2017). Clinical efficacy of ozagrel with or without edaravone in 156 acute stroke patients. Journal of Clinical & Experimental Cardiology, 8(6). [Link]

-

Notarbartolo, A., Davì, G., Averna, M., Barbagallo, C. M., Ganci, A., Giammarresi, C., La Placa, F. P., & Patrono, C. (1995). Inhibition of Thromboxane Biosynthesis and Platelet Function by Simvastatin in Type IIa Hypercholesterolemia. Arteriosclerosis, Thrombosis, and Vascular Biology, 15(3), 247–251. [Link]

-

Fujimura, M., Myou, S., Kamio, Y., Kita, T., Hashimoto, T., & Matsuda, T. (2001). Effect of a thromboxane synthetase inhibitor, ozagrel hydrochloride, on peak expiratory flow in stable asthmatics treated with beclomethasone diproprionate. Allergology International, 50(1), 51–56. [Link]

-

Singh, U. P., Singh, N. P., Kumar, R., & Singh, M. (2012). Comparison of oral montelukast with oral ozagrel in acute asthma: A randomized, double-blind, placebo-controlled study. Lung India, 29(4), 323–327. [Link]

- Ozagrel tromethamine, compound, preparation method and application thereof. (2011).

-

Zhang, J., Yang, J., Chang, X., Zhang, C., Zhou, H., & Liu, M. (2013). Ozagrel for acute ischemic stroke: A metaanalysis of data from randomized controlled trials. Neurological Research, 35(4), 346-353. [Link]

-

Mouse TXB2(Thromboxane B2) ELISA Kit. Elabscience. (n.d.). [Link]

Sources

- 1. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ozagrel Sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof - Google Patents [patents.google.com]

- 7. content.abcam.com [content.abcam.com]

- 8. file.elabscience.com [file.elabscience.com]

- 9. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of oral montelukast with oral ozagrel in acute asthma: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ozagrel Methyl Ester

Abstract

Ozagrel methyl ester, a key chemical intermediate and derivative of the selective thromboxane A2 synthase inhibitor Ozagrel, possesses a unique set of physicochemical properties that are critical to its handling, analysis, and role in pharmaceutical development.[1] This guide provides a comprehensive examination of these properties, grounded in established analytical principles. We will delve into the core characteristics of Ozagrel methyl ester, present detailed, field-proven experimental protocols for their determination, and synthesize these findings to offer expert insights into their implications for drug development, formulation, and stability. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound.

Introduction: Contextualizing Ozagrel Methyl Ester

Ozagrel is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme critical to the arachidonic acid cascade.[2] By blocking this enzyme, Ozagrel effectively reduces the levels of thromboxane A2, a powerful mediator of platelet aggregation and vasoconstriction.[1] This mechanism underpins its therapeutic use in treating conditions such as bronchial asthma and acute ischemic stroke, where it helps to improve blood flow and prevent the formation of blood clots.[2][3]

Ozagrel methyl ester (CAS No. 866157-50-8) is the methyl ester derivative of Ozagrel.[4] It is often encountered as a crucial synthetic intermediate or as a potential impurity in the manufacturing of the active pharmaceutical ingredient (API), Ozagrel.[5][6] A thorough characterization of the physicochemical properties of Ozagrel methyl ester is therefore not merely an academic exercise; it is a fundamental requirement for robust quality control, the development of stable formulations, and the prediction of its behavior in biological systems. Understanding properties such as solubility, stability, and lipophilicity is paramount for controlling its presence in the final drug product and for understanding the potential impact of the methyl ester modification on bioavailability and efficacy.[1]

Core Physicochemical Properties of Ozagrel Methyl Ester

The fundamental physicochemical characteristics of a compound dictate its behavior from the synthesis flask to its ultimate physiological target. The properties of Ozagrel methyl ester are summarized below, providing a quantitative foundation for the subsequent discussions.

| Property | Value / Description | Significance in Drug Development |

| Chemical Name | Methyl (2E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]prop-2-enoate | Defines the precise chemical entity for regulatory and scientific accuracy. |

| CAS Number | 866157-50-8 | Provides a universal identifier for database searches and material procurement. |

| Molecular Formula | C₁₃H₁₂N₂O₂ | Establishes the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 228.25 g/mol | Critical for all stoichiometric calculations, solution preparation, and analytical quantification.[1] |

| Appearance | Off-white to light yellow solid.[4] | A primary indicator of material purity and consistency between batches. |

| Melting Point | Data not publicly available. | A key determinant of purity and solid-state stability; influences manufacturing processes like milling and drying. |

| pKa (Predicted) | 5.42 ± 0.10[4] | Governs the ionization state at physiological pH, directly impacting solubility, absorption, and receptor binding. |

| Solubility | Moderately soluble in water; soluble in methanol and ethanol.[1] | Dictates the choice of solvents for synthesis, purification, analysis, and formulation vehicle selection. |

| LogP (Calculated) | ~2.77 (Value for Ozagrel HCl) | A measure of lipophilicity, which is a primary predictor of membrane permeability and bioavailability. |

In-Depth Analysis of Physicochemical Characteristics

A mere listing of properties is insufficient for practical application. As a Senior Application Scientist, it is crucial to explain the causality behind these values and their downstream consequences.

Chemical Structure and Ionization (pKa)

Ozagrel methyl ester possesses an imidazole ring, which contains a basic nitrogen atom. The predicted pKa of 5.42 corresponds to the equilibrium between the protonated (imidazolium) and neutral forms of this ring.[4]

Causality and Insight: At a physiological pH of 7.4, which is more than two pH units above the pKa, the imidazole ring will be predominantly in its neutral, uncharged form. This is a critical insight because the uncharged species is generally more lipophilic and thus more capable of passively diffusing across biological membranes, such as the intestinal epithelium and the blood-brain barrier. Understanding the pKa is therefore essential for predicting absorption and distribution. For analytical method development, the pKa dictates the optimal pH of the mobile phase in reverse-phase HPLC to ensure a single, consistent ionization state for reproducible retention times and sharp peak shapes.

Solubility Profile

The molecule's structure, featuring a relatively nonpolar aromatic system and the methyl ester group, is balanced by the polar imidazole ring. This duality explains its observed solubility profile: moderate aqueous solubility, which is likely enhanced at pH values below its pKa (due to protonation of the imidazole), and good solubility in organic solvents like methanol and ethanol.[1]

Causality and Insight: The moderate aqueous solubility presents a classic formulation challenge. While the methyl ester form may improve passive diffusion compared to the more polar parent carboxylic acid (Ozagrel), its limited solubility could be the rate-limiting step for dissolution and subsequent absorption in the gastrointestinal tract.[1] This necessitates the exploration of formulation strategies such as co-solvents, pH adjustment, or complexation to ensure adequate bioavailability for any potential therapeutic application or to control its dissolution as an impurity.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a nonpolar solvent (like octanol) and a polar solvent (water). A LogP value around 2.77 suggests that Ozagrel methyl ester has a significant preference for lipid environments over aqueous ones.

Causality and Insight: This lipophilicity is a double-edged sword. It is favorable for crossing cell membranes, a prerequisite for oral bioavailability and reaching intracellular targets.[1] However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance by hepatic enzymes, and potential off-target binding to plasma proteins or adipose tissue, which can reduce the free fraction of the drug available for therapeutic action. The LogP value provides a crucial starting point for building pharmacokinetic models.

Intrinsic Stability and Degradation Pathways

The stability of Ozagrel methyl ester is dictated by its functional groups. The ester linkage is a known liability, susceptible to hydrolysis under both acidic and basic conditions, which would yield the parent drug, Ozagrel, and methanol. Furthermore, forced degradation studies on the parent compound, Ozagrel, have demonstrated its susceptibility to oxidative and thermal stress, which would likely apply to the methyl ester derivative as well.[7]

Causality and Insight: From a drug development perspective, the hydrolytic instability of the ester is a critical parameter. It implies that aqueous formulations would require careful pH control and buffering to ensure shelf-life. This property could, however, be leveraged in prodrug design, where the ester is intentionally cleaved by esterase enzymes in the body to release the active carboxylic acid, Ozagrel. Understanding these degradation pathways is essential for developing stability-indicating analytical methods, which must be able to separate the intact ester from all its potential degradants.

Experimental Protocols: A Self-Validating System

The following protocols are described not just as steps, but as self-validating systems where the rationale for each choice is clarified, ensuring trustworthy and reproducible results.

Protocol 1: Stability-Indicating RP-HPLC Method for Purity and Degradation Analysis

This method is designed to separate Ozagrel methyl ester from its parent compound, Ozagrel, and potential degradation products.

Methodology Rationale: A C18 column is chosen for its hydrophobicity, which provides excellent retention for the moderately nonpolar Ozagrel methyl ester. The mobile phase combines a phosphate buffer to control the pH—keeping the imidazole ring in a consistent protonation state—with acetonitrile as an organic modifier to elute the compound. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar degradants are effectively separated and resolved within a reasonable runtime. UV detection at 272 nm is selected as it is a common wavelength for aromatic compounds.

Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 4.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

-